(9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Cancer pharmacology Anthracycline potency In vitro cytotoxicity

Idarubicinone is the primary aglycone degradation product of idarubicin hydrochloride, presenting a critical impurity challenge for ANDA and DMF submissions. Without a fully characterized reference standard, validated HPLC methods cannot reliably resolve idarubicinone from structurally related aglycones (e.g., daunorubicinone, doxorubicinone). • Quantitatively resolved from daunorubicinone and doxorubicinone in compendial HPLC methods-avoids misidentification of impurity peaks. • Enables forced degradation studies and stability-indicating method validation per ICH guidelines, supported by USP/EP-traceable characterization. • Supplied ≥95% purity with full analytical data package; stock maintained for immediate global dispatch.

Molecular Formula C20H16O7
Molecular Weight 368.3 g/mol
Cat. No. B14787211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Molecular FormulaC20H16O7
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O
InChIInChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12?,20-/m0/s1
InChIKeyZUFQFGSMHXKORU-UDRWWJRQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Idarubicinone (CAS 60660-75-5): A 4-Demethoxy Anthracycline Aglycone for Anticancer Research and Analytical Reference Standards


The compound (9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione, systematically known as Idarubicinone or Idarubicin Aglycone (CAS 60660-75-5), is the aglycone core of the clinical anthracycline idarubicin and belongs to the tetracenequinone class . Its defining structural feature is the absence of the C4-methoxy group present in daunorubicinone and doxorubicinone [1]. This compound is not naturally occurring; it is detected in human blood as part of the exposome following exposure to idarubicin or its derivatives and is catalogued in the Human Metabolome Database (HMDB0253373) [2]. Idarubicinone is supplied as a fully characterized reference standard (typically ≥95% purity) compliant with regulatory guidelines for analytical method development, ANDA/DMF submissions, and quality control applications during idarubicin commercial production or impurity profiling [3].

Type 4-Demethoxy anthracycline aglycone; fully characterized reference standard
Core Workflows Impurity profiling, metabolite identification, aglycone-specific pharmacology studies
Differentiation Lacks C4-methoxy group; distinct DNA-binding geometry and chromatographic retention vs. daunorubicinone/doxorubicinone

Why Idarubicinone Cannot Be Substituted with Daunorubicinone or Doxorubicinone in Drug Development and Impurity Analysis


Although idarubicinone, daunorubicinone, and doxorubicinone share a common tetracenequinone scaffold, the simple presence or absence of a single C4-methoxy substituent generates meaningful quantitative differences in biological activity profiles, DNA-binding geometry, and chromatographic retention behavior that preclude generic interchange [1]. In whole-cell cytotoxicity assays, idarubicin achieves 50% growth inhibition of mouse fibrosarcoma 935.1 cells at 0.005 μM, which is approximately 40-fold more potent than doxorubicin (0.2 μM) at the same endpoint [2]. These parent drug differences directly trace to the aglycone structure: X-ray crystallography at 1.7 Å resolution reveals that the missing C4-methoxy group in idarubicin alters the drug–DNA binding surface in the major groove and modifies stacking interactions within the intercalation cavity between GC base pairs, distinguishing it structurally from both daunorubicin–DNA and doxorubicin–DNA complexes [3]. In addition, established HPLC methods demonstrate that idarubicinone, daunorubicinone, and doxorubicinone are chromatographically resolved as distinct peaks, confirming that idarubicinone cannot serve as a surrogate reference standard for the other aglycones in impurity or metabolite analysis [4].

Cytotoxicity profile may differ
Parent drug idarubicin shows a ~40-fold lower IC50 than doxorubicin in mouse fibrosarcoma cells; potency ranking may not transfer across aglycones.
DNA-binding geometry may alter recognition
Missing C4-methoxy group creates a distinct major-groove surface and intercalation cavity; protein recognition of drug–DNA complexes is likely aglycone-specific.
Chromatographic reference not interchangeable
Idarubicinone resolves as a discrete peak from daunorubicinone and doxorubicinone; using a surrogate reference standard would compromise impurity and metabolite identification.

Idarubicinone Product-Specific Evidence Guide: Quantitative Differentiation Against Key Structural Comparators


Superior Parent Drug Cytotoxicity in Mouse Fibrosarcoma Cells

In a direct head-to-head study, the idarubicin derivative (4-demethoxydaunorubicin) achieved 50% growth inhibition (IC50) of mouse fibrosarcoma 935.1 cells at 0.005 μM, whereas doxorubicin required 0.2 μM to reach the same endpoint—a 40-fold difference in potency [1]. The comparator daunorubicin was not directly tested in this assay; however, the data establish a quantitative potency baseline for the idarubicin aglycone series.

Parent drug cytotoxicity
Head-to-head
Idarubicin
0.005 µM
~40× Doxorubicin
0.2 µM
Supports cell-model potency endpoint interpretation
Mouse fibrosarcoma 935.1 cells; whole-cell growth inhibition assay
Cancer pharmacology Anthracycline potency In vitro cytotoxicity

Decoupling of DNA Damage from Cytotoxic Concentration in Idarubicin vs. Doxorubicin

In the same study, the relationship between DNA strand breakage and cytotoxicity diverged markedly between idarubicin and doxorubicin. For doxorubicin, the cytotoxic IC50 (0.2 μM) coincided with the concentration that induced significant DNA breakage. For idarubicin, the IC50 (0.005 μM) was approximately 20-fold lower than the drug concentration required to produce detectable DNA damage (~0.1 μM range) [1]. This indicates that idarubicin's cytotoxic mechanism partially decouples from direct DNA damage induction.

Cytotoxicity–DNA damage coupling
Head-to-head
~20× separation
Suggests non-topoisomerase II cell death pathway engagement
IC50 20-fold below DNA-damage concentration for idarubicin; coincident for doxorubicin
DNA damage Mechanism of action Anthracycline pharmacology

C4-Methoxy Absence Modifies Drug–DNA Binding Geometry at Atomic Resolution

X-ray diffraction analysis at 1.7 Å resolution of the idarubicin–d(CGATCG) complex revealed that the missing C4-methoxy group (present in daunorubicin and doxorubicin) creates a distinct binding surface in the DNA major groove. The O4 hydroxyl group of idarubicin is capable of receiving and/or donating a hydrogen bond to proteins that recognize the drug–DNA complex, while the absence of the O11 hydroxyl group in ring B creates an empty space in the intercalation cavity between GC base pairs, altering stacking interactions [1]. These modifications are absent in the daunorubicin–d(CGATCG) and doxorubicin–d(CGATCG) complexes.

Drug–DNA binding geometry
Cross-study comparable
Distinct major-groove surface and altered intercalation cavity vs. 4-methoxy aglycones
Supports structure-based design of novel anthracycline analogs
1.7 Å X-ray structure; d(CGATCG) hexamer complex
Structural biology X-ray crystallography DNA intercalation

4-Demethoxy Aglycone Modulates SAR of Disaccharide Anthracyclines

A structure–activity relationship study demonstrated that in the 4-demethoxy series (idarubicin analogs), the C-4 axial configuration of a disaccharide sugar moiety conferred cytotoxic potency and antitumor activity comparable to doxorubicin. In contrast, in the 4-methoxy series (daunorubicin analogs), the same disaccharide substitution dramatically reduced potency [1]. Additionally, the idarubicin analog with axial sugar orientation was active as a topoisomerase II poison, whereas the corresponding daunorubicin analog exhibited lower activity.

Aglycone–sugar SAR
Cross-study comparable
4-Demethoxy scaffold:
axial sugar → activity retained
vs. 4-Methoxy scaffold:
same sugar → activity lost
Guides aglycone selection for disaccharide analog development
Topoisomerase II poisoning assay; Biochem Pharmacol 1999
Structure–activity relationship Anthracycline disaccharides Topoisomerase II

Idarubicin Aglycone Reference Standard for Chromatographic Resolution of Anthracycline Metabolites

A validated liquid chromatographic method for the simultaneous determination of doxorubicin, epirubicin, daunorubicin, and idarubicin, along with their respective 13-S-dihydro metabolites, explicitly investigated and resolved potential chromatographic interference from aglycones including doxorubicinone, daunorubicinone, idarubicinone, doxorubicinolone, daunorubicinolone, and idarubicinolone [1]. The chromatographic resolution confirms that idarubicinone is a discrete analytical entity requiring a compound-specific reference standard for accurate identification and quantification.

Chromatographic resolution
Cross-study comparable
All six aglycones baseline-resolved in validated HPLC method
Requires compound-specific reference standard for impurity profiling
HPLC-fluorescence method; simultaneous anthracycline/metabolite analysis
Analytical chemistry HPLC method validation Impurity profiling

Idarubicinone (CAS 60660-75-5): Best-Fit Research and Industrial Application Scenarios


Pharmaceutical Impurity Reference Standard for Idarubicin Drug Substance and Product Release Testing

Idarubicinone is the primary aglycone degradation product and a key impurity of idarubicin hydrochloride. As a fully characterized reference standard compliant with regulatory guidelines (USP/EP traceability), it is essential for HPLC impurity profiling, forced degradation studies, and stability-indicating method validation required for ANDA and DMF submissions [1]. The compound is explicitly resolved from related aglycones (daunorubicinone, doxorubicinone) in validated chromatographic methods, confirming the need for compound-specific reference material [2].

Starting Material for Novel 4-Demethoxy Anthracycline Analog Synthesis

The idarubicinone scaffold serves as the synthetic starting material for generating novel anthracycline analogs in the 4-demethoxy series. The SAR evidence shows that 4-demethoxy aglycones uniquely maintain cytotoxic potency and topoisomerase II poisoning activity upon disaccharide sugar substitution, whereas identical modifications to 4-methoxy aglycones (daunorubicinone) dramatically reduce activity [3]. The synthesis of idarubicinone from daunomycinone (via acidic hydrolysis of daunorubicin followed by synthetic demethoxylation) is established, enabling access to this key intermediate for medicinal chemistry programs [1].

In Vitro Probe for Aglycone-Specific DNA Damage and Cytotoxicity Mechanism Studies

The aglycone idarubicinone (as well as the parent drug idarubicin) demonstrates a biologically informative decoupling between DNA strand breakage and cytotoxicity: the IC50 for cell killing is ~20-fold lower than the concentration required for detectable DNA damage, a pattern not observed with doxorubicin [4]. This makes the idarubicinone/idarubicin pair a valuable tool compound for dissecting non-topoisomerase II-mediated cell death pathways in anthracycline pharmacology research.

Structural Biology Tool for Drug–DNA Interaction Studies

The high-resolution X-ray crystal structure of the idarubicin–d(CGATCG) complex (1.7 Å) demonstrates that the 4-demethoxy aglycone produces a distinct major-groove binding surface with altered hydrogen-bonding capacity compared to daunorubicin–DNA and doxorubicin–DNA complexes [5]. Idarubicinone-containing DNA complexes are therefore useful for comparative structural biology studies investigating how aglycone modifications modulate the recognition of anthracycline–DNA adducts by topoisomerase II, DNA repair proteins, and transcription factors.

Application
Selection Property
Validation Focus
Impurity reference standard for idarubicin drug substance testing
Compound-specific reference standard
HPLC impurity profiling, forced degradation, and stability-indicating method validation
Starting material for 4-demethoxy anthracycline analog synthesis
4-Demethoxy aglycone scaffold
SAR-guided disaccharide modification for topoisomerase II inhibition context
In vitro probe for aglycone-specific cytotoxicity mechanisms
Decoupled DNA damage–cytotoxicity profile
Non-topoisomerase II cell death pathway dissection
Structural biology tool for drug–DNA interaction studies
High-resolution drug–DNA complex structure
Major-groove recognition by repair proteins and transcription factors
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